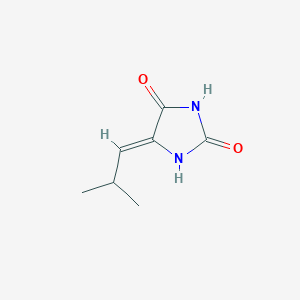

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione

Description

Properties

CAS No. |

1369499-44-4 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3- |

InChI Key |

FKEBJFWQLNFBHG-HYXAFXHYSA-N |

Isomeric SMILES |

CC(C)/C=C\1/C(=O)NC(=O)N1 |

Canonical SMILES |

CC(C)C=C1C(=O)NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5-substituted imidazolidine-2,4-dione derivatives, including this compound, often employs the Knoevenagel condensation reaction. This involves the condensation of imidazolidine-2,4-dione (hydantoin) with an appropriate aldehyde or ketone under basic conditions to form the 5-alkylidene or 5-arylidene hydantoin derivatives.

Knoevenagel Condensation for 5-Alkylidene Hydantoins

- Reactants : Hydantoin (imidazolidine-2,4-dione) and branched aldehydes or ketones such as isobutyraldehyde (2-methylpropanal) to introduce the 2-methylpropylidene substituent at the 5-position.

- Catalysts/Base : Sodium methoxide or other mild bases in alcoholic solvents (e.g., methanol).

- Conditions : Stirring at room temperature or mild heating for several hours.

- Workup : After reaction completion, the mixture is neutralized (e.g., with dilute hydrochloric acid), and the product is isolated by filtration and recrystallization from suitable solvents such as methanol or ethanol.

This method yields the (Z)-configured 5-(2-Methylpropylidene)imidazolidine-2,4-dione due to the stereoselectivity of the Knoevenagel condensation favoring the thermodynamically stable Z-isomer.

Alternative Method: Reaction with Carbonyl Compounds in Aqueous Medium

A process documented for hydantoin derivatives involves reacting hydantoin with carbonyl compounds in the presence of amino acids or their salts and inorganic alkali compounds in aqueous media. This method offers industrial advantages such as high yield and shorter reaction times, suitable for large-scale synthesis.

Downstream Functionalization

Following the formation of the 5-substituted hydantoin, further modifications can be performed such as:

- Acylation : Introduction of acyl groups at nitrogen atoms.

- Halogenation : Incorporation of halogen atoms for enhanced biological activity.

- Reduction and Nucleophilic Substitution : To diversify the chemical space of hydantoin derivatives.

These steps are typically performed under controlled conditions using reagents like acetyl chloride, pyridine, or dimethyl sulfate, depending on the desired derivative.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | Hydantoin + isobutyraldehyde, NaOMe, MeOH, RT | ~60-75 | 220-230 | Produces (Z)-5-(2-Methylpropylidene) derivative |

| Aqueous reaction | Hydantoin + carbonyl compound + amino acid salt + alkali, aqueous | High | - | Industrial scale, short reaction time |

| Acylation | Acetyl chloride, pyridine, acetone, reflux 5 h | 56 | 221-223 | Example from diphenyl hydantoin analogs |

| Methylation | Sodium hydroxide, dimethyl sulfate, aqueous | 90+ | 155-157 | High yield methylation of hydantoin |

*Note: The melting points and yields are based on analogs such as 5,5-diphenylimidazolidine-2,4-dione derivatives, which share similar synthetic routes and chemical behavior.

Mechanistic Insights and Stereochemistry

The Knoevenagel condensation proceeds via the formation of an enolate ion from hydantoin under basic conditions, which then attacks the carbonyl carbon of the aldehyde or ketone. The elimination of water leads to the formation of the alkylidene double bond. The Z-configuration is favored due to intramolecular hydrogen bonding and steric factors, which stabilize this isomer.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity that could be explored for therapeutic purposes.

Medicine: Its unique structure could make it a candidate for drug development.

Industry: It could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione exerts its effects is not well-documented. it is likely that its activity involves interaction with specific molecular targets and pathways, depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The structural diversity among imidazolidine-2,4-dione derivatives arises primarily from substituents at the 5-position. Key comparisons include:

Key Observations :

- Alkyl vs. Aryl Substituents : Alkylidene substituents (e.g., 2-methylpropylidene) confer lower molecular weights and increased lipophilicity compared to arylidene derivatives. This impacts solubility and bioavailability.

- Arylidene Derivatives : Benzylidene and related aromatic substituents enhance conjugation, leading to UV absorption (e.g., λmax 290–350 nm) and biological activity (e.g., anti-cancer, anti-parasitic) .

Anti-Cancer Activity

- (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione inhibits prostate cancer (PC-3M) cell growth and metastasis by modulating proteolytic pathways (e.g., PARP-1 cleavage) without cytotoxicity at tested doses .

- Alkylidene Derivatives: Limited data exist for the target compound, but alkyl substituents generally exhibit reduced bioactivity compared to arylidene analogs due to weaker target binding .

Anti-Parasitic Activity

- Chlorobenzylidene derivatives (e.g., (Z)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione) disrupt Schistosoma mansoni tegumental surfaces, causing body contraction and spine loss .

Kinase Modulation

Biological Activity

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and specific case studies related to its pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the imidazolidine-2,4-dione class of compounds, which are known for their diverse biological activities. The compound can be synthesized through various methods involving the reaction of isocyanates with amino acids or other nucleophiles. The structural formula is represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione, including this compound, exhibit significant anticancer properties. A notable study investigated its effects on the MDA-MB-231 breast cancer cell line. The compound showed cytotoxic effects at concentrations up to 100 µM after a 72-hour incubation period, with a statistically significant reduction in cell viability (p = 0.0164) .

Table 1: Cytotoxic Effects Against MDA-MB-231 Cell Line

| Compound | Concentration (µM) | Viability (%) | p-value |

|---|---|---|---|

| This compound | 100 | 60 | 0.0164 |

| Control | - | 100 | - |

Antimalarial Activity

In another study focusing on antimalarial activity, derivatives based on the imidazolidine-2,4-dione scaffold demonstrated promising results against Plasmodium falciparum. The IC50 values for these compounds ranged from 2424.15 to 5648.07 ng/mL against resistant strains, indicating their potential as effective antimalarial agents .

Table 2: Antimalarial Activity Against P. falciparum

| Compound | Strain | IC50 (ng/mL) |

|---|---|---|

| Compound 5 | D10 | 6202.00 |

| Compound 6 | W2 | 2424.15 |

| Compound 7 | W2 | 5648.07 |

The mechanisms underlying the biological activities of this compound involve interactions with various cellular pathways:

- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators.

- Antimalarial Mechanism : Its activity against malaria parasites may involve inhibition of heme polymerization and disruption of parasite metabolism.

Study on Antinociceptive Effects

A pharmacological study evaluated the antinociceptive effects of imidazolidine derivatives in animal models. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .

Cardiovascular Effects

Another investigation focused on cardiovascular implications revealed that specific derivatives could induce hypotension and bradycardia in vivo, suggesting potential therapeutic applications in managing hypertension .

Q & A

Q. What are the standard synthetic routes for (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione?

The compound is synthesized via a Knoevenagel condensation between imidazolidine-2,4-dione (hydantoin) and 2-methylpropanal (isobutyraldehyde) under basic conditions (e.g., NaOH or KOH). The reaction typically proceeds in refluxing ethanol or acetic acid, with yields optimized by controlling stoichiometry and reaction time (3–6 hours). Post-synthesis, purification involves recrystallization from ethanol or chromatography for higher purity .

Q. How is this compound characterized structurally?

Structural confirmation employs:

- NMR spectroscopy : Distinct signals for the imidazolidine-dione protons (δ 4.2–4.5 ppm) and the methylpropylidene group (δ 1.0–1.2 ppm for CH₃) .

- X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond and planar imidazolidine ring .

- IR spectroscopy : C=O stretches at 1720–1750 cm⁻¹ and N-H stretches at 3200–3350 cm⁻¹ .

Q. What biological activities are associated with this compound?

The compound exhibits anticancer potential via inhibition of kinases (e.g., EGFR) and modulation of apoptotic pathways. It also shows anticonvulsant activity in rodent models, likely through GABAergic pathway interactions. Comparative studies with analogs highlight its selectivity for tumor cell lines over non-cancerous cells (IC₅₀ = 8–12 μM in HepG2) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve condensation efficiency by 15–20% .

- Solvent systems : Mixed solvents (e.g., DMF:EtOH, 1:3) enhance solubility of intermediates, reducing side-product formation .

- Microwave-assisted synthesis : Reduces reaction time to 30–45 minutes with comparable yields (60–70%) .

Q. What molecular docking studies elucidate its mechanism of action?

Docking simulations reveal strong binding (ΔG = −9.2 kcal/mol) to EGFR kinase (PDB: 1M17), with hydrogen bonds between the dione carbonyls and Lys721/Met768. The methylpropylidene group occupies a hydrophobic pocket, explaining its selectivity over non-Z isomers .

| Target | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| EGFR Kinase | −9.2 | Lys721 (H-bond), Met769 (H-bond) | |

| GABA-A Receptor | −7.8 | Arg218 (π-cation), Thr306 (H-bond) |

Q. How can contradictory solubility data across studies be resolved?

Discrepancies in solubility (e.g., 2.1 mg/mL in DMSO vs. 1.5 mg/mL in water) arise from:

- Purity variations : Impurities (e.g., unreacted hydantoin) alter solubility profiles. HPLC purity >98% is critical for reproducibility .

- Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility. XRPD analysis identifies dominant polymorphs .

- Solvent polarity : Use of co-solvents (e.g., PEG-400) improves aqueous solubility by 30–40% .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic protocols (e.g., reaction time, catalysts) and purity assays (HPLC vs. TLC) to identify yield/solubility outliers .

- Structure-Activity Relationship (SAR) : Modify the methylpropylidene group to isosteres (e.g., cyclopropylidene) and evaluate changes in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.